
Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium
Vue d'ensemble
Description
Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium is a useful research compound. Its molecular formula is C24H50NO6P and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quat-Primer Polymers
Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium has been utilized in the synthesis of 'quat-primer polymers'. These polymers are known for their ability to attach to surfaces. For example, upon spin coating on highly oriented pyrolytic graphite, these polymers create a thin, durable film. This application showcases the polymer's potential in surface modification technologies (Goel, Beginn, Mourran, & Möller, 2008).
Polymers with Specific Adhesion Properties
Another application is in the development of polymers with specific adhesion properties, particularly for surface modification. These polymers can effectively coat negatively charged surfaces due to their polyelectrolyte interaction capabilities. This feature is beneficial in various industrial and scientific contexts, including the development of materials with unique surface properties (Pasquier, Keul, & Moeller, 2005).
Safety Assessment in Food Contact Materials
The compound has been assessed for safety in food contact materials. It is used as a polymer production aid in the manufacture of fluoropolymers. The safety assessment concluded that there is no concern for the consumer when used under specific conditions, like high-temperature processes. This application underscores its relevance in food safety and packaging industries (Flavourings, 2014).
Ammonium-Functionalized Polymers
Additionally, it's used in the synthesis of ammonium-functionalized polymers. These polymers interact with negatively charged surfaces and have potential applications in specialized surface modifications. Their properties like hydrophobicity and cationic nature make them suitable for antibacterial effects and other industrial applications (Novi, Mourran, Keul, & Möller, 2006).
Solubilization of Carbon Nanotubes
In a related field, derivatives of this compound have been explored for solubilizing single-walled carbon nanotubes in water. This research highlights the potential of this compound in the field of nanotechnology, particularly in creating solutions that enable the easier handling and processing of carbon nanotubes (Tomonari, Murakami, & Nakashima, 2006).
Propriétés
IUPAC Name |
(2-pentadecyl-1,3-dioxolan-4-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-28-21-23(31-24)22-30-32(26,27)29-20-19-25(2,3)4/h23-24H,5-22H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPIZQMQRQGCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OCC(O1)COP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987598 | |
| Record name | (2-Pentadecyl-1,3-dioxolan-4-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium | |
CAS RN |
68124-68-5 | |
| Record name | Ethanaminium, 2-[[hydroxy[(2-pentadecyl-1,3-dioxolan-4-yl)methoxy]phosphinyl]oxy]-N,N,N-trimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68124-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-((oxido((2-pentadecyl-1,3-dioxolan-4-yl)methoxy)phosphinyl)oxy)ethyl)ammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Pentadecyl-1,3-dioxolan-4-yl)methyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90987598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl[2-[[oxido[(2-pentadecyl-1,3-dioxolan-4-yl)methoxy]phosphinyl]oxy]ethyl]ammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3055885.png)
![9,9'-Spirobi[9H-fluorene], 2,2'-dinitro-](/img/structure/B3055886.png)











